

Environmental Behavior of Metsulfuron-methyl in Aquatic Systems: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental behavior of the sulfonylurea herbicide, **Metsulfuron**-methyl, in aquatic systems. The information is compiled from a comprehensive review of scientific literature and regulatory documents, focusing on its physicochemical properties, degradation pathways, and ecotoxicological effects.

Physicochemical Properties

Metsulfuron-methyl's behavior in aquatic environments is largely governed by its physicochemical properties. As a weak acid, its solubility in water is strongly dependent on pH. [1] This property significantly influences its mobility and bioavailability in aquatic systems.



Property	Value	Reference	
Molecular Formula	C14H15N5O6S	[1]	
Molecular Weight	381.36 g/mol	[1]	
Water Solubility	pH dependent. Increases with higher pH.	າ [2]	
270 mg/L at 25°C, pH 4.6	[2]		
1,750 mg/L at 25°C, pH 5.4	[2]	_	
2,790 mg/L at 25°C, pH 7.0	[2]	_	
Vapor Pressure	2.5 x 10 ⁻¹² mm Hg at 25°C	[2]	
рКа	3.3	[3]	
Кос	4-345 (indicating moderate to very high mobility)	[1]	

Degradation in Aquatic Systems

Metsulfuron-methyl degrades in aquatic environments through three primary mechanisms: hydrolysis, photolysis, and biodegradation. The rate and extent of each process are influenced by environmental factors such as pH, temperature, and microbial activity.

Hydrolysis

Hydrolysis is a major degradation pathway for **Metsulfuron**-methyl, particularly in acidic conditions.[4] The cleavage of the sulfonylurea bridge is the principal hydrolytic reaction.[3][5] The herbicide is more stable in neutral to alkaline waters.[6]



рН	Temperature (°C)	Half-life (t ₁ / ₂)	Reference
5	25	3 weeks	[2]
5.2	28	4-5 days	[1]
7	25	Stable	[7]
7.1	28	116 days	[1]
8.1	28	99-139 days	[1]

Photolysis

Photodegradation in water can also contribute to the breakdown of **Metsulfuron**-methyl. Studies have shown that it can be degraded by UV irradiation.[1] The major photochemical pathway is initiated by the dissociation of the C-S bond.

Biodegradation

Microbial activity plays a significant role in the degradation of **Metsulfuron**-methyl in aquatic systems.[8] The rate of biodegradation is influenced by the microbial population, temperature, and availability of nutrients.[4] The primary biodegradation pathways include cleavage of the sulfonylurea bridge, O-demethylation, and opening of the triazine ring.[3]

Degradation Products

The degradation of **Metsulfuron**-methyl results in the formation of several transformation products. The major metabolites identified in aquatic systems include:

- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT)[1][4]
- Methyl 2-(aminosulfonyl)benzoate[1]
- Saccharin[4]
- Triazine amine (IN-A4098)[1]
- Acid sulphonamide (IN-D5119)[1]



• O-desmethyl **metsulfuron**-methyl (IN-B5067)[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate and effects of **Metsulfuron**-methyl in aquatic systems, based on internationally recognized guidelines.

Hydrolysis Study (based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of **Metsulfuron**-methyl in aqueous solutions at various pH values.[9][10][11]

Methodology:

- Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Application: Add a known concentration of Metsulfuron-methyl (radiolabeled or non-labeled) to the test solutions. The concentration should not exceed 0.01 M or half the water solubility.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling: Collect samples at predetermined time intervals.
- Analysis: Analyze the samples for the concentration of the parent compound and major hydrolysis products using a suitable analytical method (e.g., HPLC, LC-MS).
- Data Evaluation: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Aquatic Plant Toxicity Test (based on OECD Guideline 201)

This test evaluates the effects of **Metsulfuron**-methyl on the growth of freshwater algae.[12] [13][14][15]

Methodology:



- Test Organism: Use a recommended algal species, such as Pseudokirchneriella subcapitata.
- Test Concentrations: Prepare a series of test solutions with different concentrations of Metsulfuron-methyl and a control without the test substance.
- Exposure: Inoculate the test solutions with the algae and incubate under controlled conditions of light, temperature, and pH for 72 hours.
- Growth Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
- Data Evaluation: Calculate the inhibition of growth for each concentration and determine the EC₅₀ (the concentration causing 50% inhibition of growth).

Acute Immobilization Test with Daphnia sp. (based on OECD Guideline 202)

This test assesses the acute toxicity of **Metsulfuron**-methyl to aquatic invertebrates.[16][17] [18][19][20]

Methodology:

- Test Organism: Use a standard test organism, such as Daphnia magna.
- Test Concentrations: Expose the daphnids to a range of concentrations of Metsulfuronmethyl in water for 48 hours.
- Observation: Record the number of immobilized daphnids at 24 and 48 hours.
- Data Evaluation: Calculate the EC₅₀ (the concentration causing immobilization in 50% of the daphnids).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the acute lethal toxicity of **Metsulfuron**-methyl to fish.[21][22][23][24][25]

Methodology:



- Test Organism: Use a recommended fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
- Test Concentrations: Expose the fish to a series of concentrations of Metsulfuron-methyl in a flow-through or semi-static system for 96 hours.
- Observation: Record the number of dead fish at 24, 48, 72, and 96 hours.
- Data Evaluation: Calculate the LC₅₀ (the concentration causing death in 50% of the fish).

Ecotoxicological Effects and Signaling Pathways

Metsulfuron-methyl exhibits selective toxicity, with aquatic plants being the most sensitive organisms.[26] Its toxicity to fish and aquatic invertebrates is generally low.[2][27][28]

Effects on Aquatic Plants

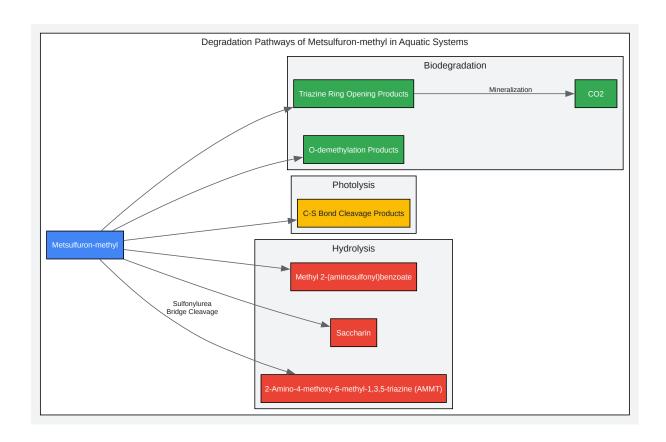
The primary mode of action of **Metsulfuron**-methyl in plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing plant death.[6]

Effects on Aquatic Animals

Available data indicates that **Metsulfuron**-methyl has low acute toxicity to fish and aquatic invertebrates.[2][27] For instance, the 96-hour LC $_{50}$ for rainbow trout and bluegill sunfish is greater than 150 mg/L, and the 48-hour EC $_{50}$ for Daphnia magna is also greater than 150 mg/L.[2] Due to this low toxicity, specific adverse signaling pathways in these organisms have not been identified as a primary concern at environmentally relevant concentrations. The primary risk to aquatic ecosystems from **Metsulfuron**-methyl is considered to be its impact on non-target aquatic plants and algae.[29]

Visualizations

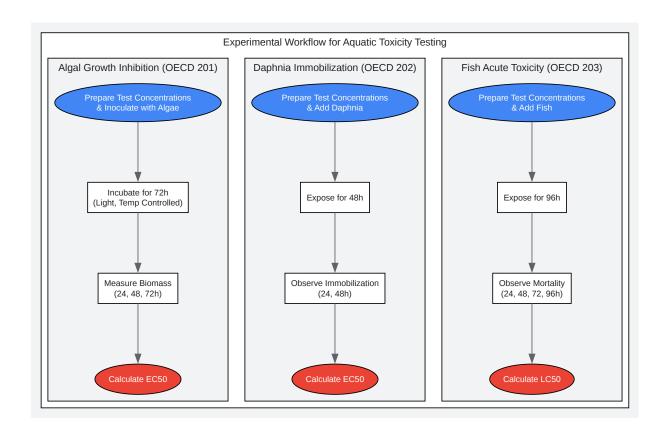




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Caption: Degradation pathways of **Metsulfuron**-methyl in aquatic systems.

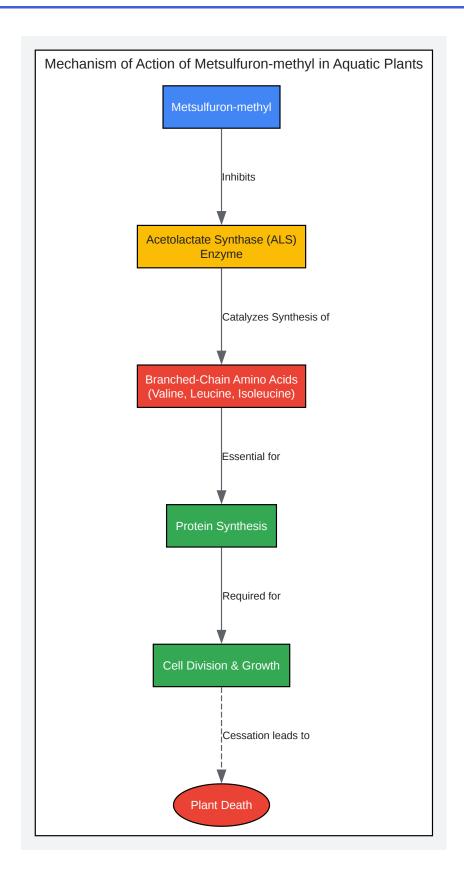




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Caption: Experimental workflow for aquatic toxicity testing of **Metsulfuron**-methyl.





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Caption: Signaling pathway of **Metsulfuron**-methyl's herbicidal action in aquatic plants.



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